Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a thiocyanate group attached to an ethyl chain, and two dimethyl ester groups at the 3 and 5 positions of the dihydropyridine ring. Dihydropyridines are known for their biological activity, particularly in the field of cardiovascular medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethyl-4-(1-hydroxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Thiocyanation Reaction: The hydroxyethyl group is then converted to a thiocyanatoethyl group using thiocyanate reagents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl esters.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the thiocyanato group to other functional groups such as amines or thiols.
Substitution: The thiocyanato group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in cardiovascular therapies, similar to other dihydropyridine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with calcium channels, similar to other dihydropyridines, leading to vasodilation and reduced blood pressure.
Pathways Involved: The inhibition of calcium influx into cells, which affects various physiological processes such as muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Nifedipine: A well-known dihydropyridine used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine with a longer duration of action compared to nifedipine.
Nicardipine: Used for its vasodilatory effects in cardiovascular diseases.
Uniqueness: Dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the thiocyanato group, which imparts distinct chemical reactivity and potential biological activity compared to other dihydropyridines.
Properties
CAS No. |
69891-54-9 |
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Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(1-thiocyanatoethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-7-10(13(17)19-4)12(9(3)21-6-15)11(8(2)16-7)14(18)20-5/h9,12,16H,1-5H3 |
InChI Key |
NMOHAMWFNUPQOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C(C)SC#N)C(=O)OC |
Origin of Product |
United States |
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